molecular formula C14H17NO4 B1419668 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde CAS No. 1173203-26-3

4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde

Cat. No.: B1419668
CAS No.: 1173203-26-3
M. Wt: 263.29 g/mol
InChI Key: BNPFYOSKJDWANL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde involves several steps. One common method includes the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting product is then reacted with isopropylamine to produce the desired compound . This synthetic route is often used in laboratory settings and can be scaled up for industrial production.

Chemical Reactions Analysis

4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Substitution reactions can occur at the benzaldehyde group, leading to various substituted benzaldehyde derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and para-toluene sulfonyl chloride for tosylation . The major products formed from these reactions are typically oxazolidinone and benzaldehyde derivatives.

Scientific Research Applications

4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific oxazolidinone and benzaldehyde moieties, which contribute to its distinct chemical behavior and research applications.

Properties

IUPAC Name

4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10(2)15-7-13(19-14(15)17)9-18-12-5-3-11(8-16)4-6-12/h3-6,8,10,13H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFYOSKJDWANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173647
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173203-26-3
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173203-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[3-(1-Methylethyl)-2-oxo-5-oxazolidinyl]methoxy]benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GW976U587
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can the synthesis of Bisoprolol fumarate related compounds tell us about the potential applications of 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde?

A1: The research paper focuses on synthesizing and characterizing novel compounds structurally similar to Bisoprolol fumarate []. While it doesn't directly investigate 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde itself, the study highlights the potential of modifying the Bisoprolol structure to create new molecules with potentially enhanced pharmacological properties. This suggests that 4-((3-Isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde, bearing structural similarities to Bisoprolol, could serve as a valuable starting point for developing novel therapeutic agents, particularly those targeting the cardiovascular system. Further research is needed to explore its specific pharmacological activities and potential applications.

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